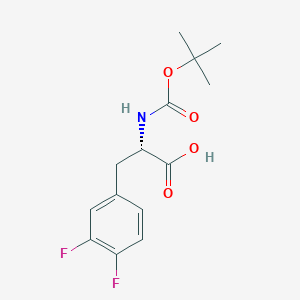

Boc-3,4-difluoro-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAOPVHXASZUDE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427298 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-90-7 | |

| Record name | Boc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Boc-3,4-difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,4-difluoro-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the parent molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, analytical characterization, and applications, with a focus on providing practical information for researchers.

The strategic placement of two fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic effects, enhancing metabolic stability and modulating binding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][2] |

| Molecular Weight | 301.3 g/mol | [1][2] |

| CAS Number | 198474-90-7 | [1][2] |

| Appearance | White to off-white powder | Inferred from related compounds. |

| Melting Point | 103-110 °C (DL-isomer) | [3] |

| 96-118 °C (D-isomer) | [4] | |

| Boiling Point | Not available | Data not found in searches. |

| Solubility | Generally soluble in organic solvents such as DMF, NMP, and DCM. Sparingly soluble in aqueous buffers. | [5] |

| Storage Conditions | Store at 0-8°C in a dry, dark place. | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and logical synthetic route can be outlined based on established methods for the synthesis of fluorinated amino acids and Boc-protection.

Synthesis of 3,4-Difluoro-L-phenylalanine

The synthesis of the unprotected amino acid is the initial and most challenging step. A common approach involves the Erlenmeyer azlactone synthesis, followed by subsequent reduction and resolution.

Experimental Protocol: Synthesis of 3,4-Difluoro-DL-phenylalanine (General Approach)

-

Azlactone Formation: 3,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

-

Hydrolysis and Reduction: The azlactone is then hydrolyzed under basic conditions to yield α-acetamido-3,4-difluorocinnamic acid. This intermediate is subsequently reduced, for example, by catalytic hydrogenation, to afford N-acetyl-3,4-difluoro-DL-phenylalanine.

-

Deacetylation: The acetyl group is removed by acid or enzymatic hydrolysis to yield 3,4-difluoro-DL-phenylalanine.

-

Enzymatic Resolution: The racemic mixture can be resolved into its constituent enantiomers using a stereoselective enzyme, such as an aminoacylase, which selectively hydrolyzes the N-acyl group of the L-enantiomer.

Boc-Protection of 3,4-Difluoro-L-phenylalanine

Once the pure L-enantiomer is obtained, the amino group is protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc-Protection of 3,4-Difluoro-L-phenylalanine

-

Dissolution: 3,4-Difluoro-L-phenylalanine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base such as sodium hydroxide or triethylamine.[6]

-

Reaction with Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred solution, usually at room temperature or slightly below.[6][7] The reaction is monitored for completion by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 with a weak acid like citric acid or potassium bisulfate.[7]

-

Extraction: The product is then extracted into an organic solvent such as ethyl acetate.[7]

-

Purification: The combined organic layers are washed with brine, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[6][7]

Caption: General synthetic pathway for this compound.

Analytical Data

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

Alpha-Proton: A multiplet corresponding to the α-proton of the amino acid backbone, typically in the region of δ 4.2-4.6 ppm.

-

Beta-Protons: Two diastereotopic protons on the β-carbon, appearing as a multiplet or two separate multiplets, usually in the range of δ 2.8-3.3 ppm.

-

Boc Group: A singlet integrating to nine protons for the tert-butyl group of the Boc protector, typically around δ 1.4 ppm.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Resonances for the carboxylic acid and the Boc carbonyl carbons will be present in the downfield region (δ 170-180 ppm and δ 155-156 ppm, respectively).

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-140 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents (showing C-F coupling).

-

Alpha and Beta Carbons: Signals for the α-carbon (around δ 55 ppm) and β-carbon (around δ 37 ppm) of the amino acid backbone.

-

Boc Group Carbons: Resonances for the quaternary and methyl carbons of the Boc group, typically around δ 80 ppm and δ 28 ppm, respectively.

Expected FT-IR Spectral Data:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the carbamate.

-

C-H Stretches: Absorptions around 2850-3000 cm⁻¹ for the C-H bonds.

-

C=O Stretches: Two distinct carbonyl stretching bands: one for the carboxylic acid (around 1710 cm⁻¹) and one for the Boc group (around 1690 cm⁻¹).

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, characteristic of C-F bonds.

Expected Mass Spectrometry Data:

-

The exact mass of the molecule can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 302.11. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or components thereof.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a fluorinated phenylalanine residue into a peptide sequence. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach for SPPS.

Caption: General workflow for Boc solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound via Manual Boc-SPPS

-

Resin Preparation: A suitable resin for Boc chemistry (e.g., Merrifield resin) is swollen in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Boc Deprotection: The Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: The resin is neutralized with a solution of a hindered base, such as 10% DIPEA in DCM.

-

Coupling of this compound:

-

This compound (typically 2-4 equivalents relative to the resin loading) is pre-activated in a separate vessel with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF).

-

The activated amino acid solution is added to the deprotected and neutralized resin.

-

The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours), and completion is monitored using a qualitative test such as the Kaiser test.

-

-

Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

-

Purification: The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable tool for chemists and drug discovery scientists. Its unique properties, imparted by the difluorinated phenyl ring, can enhance the metabolic stability, binding affinity, and overall pharmacological profile of peptides. While some specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Researchers are encouraged to use the provided protocols as a starting point and to perform their own rigorous characterization to ensure the quality and identity of their materials. The continued exploration of fluorinated amino acids like this compound holds great promise for the development of novel and improved peptide-based therapeutics.

References

Synthesis of Boc-3,4-difluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Boc-3,4-difluoro-L-phenylalanine, a valuable fluorinated amino acid analogue for peptide synthesis and drug discovery. The introduction of fluorine atoms into the phenylalanine scaffold can significantly modulate the biological and physicochemical properties of peptides and peptidomimetics, including metabolic stability, binding affinity, and conformational preferences. This document details the multi-step synthesis, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the commercially available 1,2-difluorobenzene. The overall synthetic workflow involves the formylation of the aromatic ring, followed by the construction of the amino acid backbone via an Erlenmeyer-Plöchl reaction, introduction of chirality through asymmetric hydrogenation, and finally, N-terminal protection with a tert-butyloxycarbonyl (Boc) group.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key step in the synthesis of this compound.

Synthesis of 3,4-Difluorobenzaldehyde

The synthesis commences with the formylation of 1,2-difluorobenzene to produce the key intermediate, 3,4-difluorobenzaldehyde.

Experimental Protocol:

A solution of 1,2-difluorobenzene (57 g, 0.5 mol) in 250 mL of dichloromethane is added to anhydrous aluminum chloride (100 g, 0.75 mol). The mixture is stirred and cooled in an ice bath. Dichloromethyl methyl ether (85.5 g, 0.75 mol) is then added dropwise, leading to vigorous evolution of HCl gas and the formation of an orange-red mixture. After the addition is complete, the reaction mixture is stirred at room temperature for 15 minutes. The liquid phase is decanted into 500 mL of ice water. The residual aluminum chloride is washed with dichloromethane, and the washings are added to the ice water. The layers are separated, and the organic layer is washed with a saturated potassium carbonate solution until neutral, dried over magnesium sulfate, and distilled to yield 3,4-difluorobenzaldehyde.

| Parameter | Value |

| Starting Material | 1,2-Difluorobenzene |

| Key Reagents | Dichloromethyl methyl ether, Aluminum chloride |

| Solvent | Dichloromethane |

| Reaction Time | ~ 1 hour |

| Yield | Not explicitly stated, but preparative scale |

| Purity | Distilled product |

| Boiling Point | 70-74 °C at 20 mmHg |

Erlenmeyer-Plöchl Reaction for Azlactone Formation and Hydrolysis

The 3,4-difluorobenzaldehyde is then condensed with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed to yield the racemic N-acetyl-α,β-dehydro-3,4-difluorophenylalanine.

Experimental Protocol:

A mixture of 3,4-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent) is combined with acetic anhydride (3 equivalents). The reaction mixture is heated to 100-110 °C with constant stirring for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled to room temperature, and ethanol is slowly added to precipitate the azlactone intermediate. The solid is filtered, washed with cold ethanol and then water. The crude azlactone is then suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 4-6 hours. After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 5-6 to precipitate the (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid. The product is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 3,4-Difluorobenzaldehyde |

| Key Reagents | N-acetylglycine, Acetic anhydride, Sodium acetate |

| Reaction Time | 5-9 hours |

| Yield | High (based on analogous reactions) |

| Product | (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid |

Asymmetric Hydrogenation

The crucial step of introducing chirality is achieved through the rhodium-catalyzed asymmetric hydrogenation of the N-acetyl-α,β-dehydroamino acid derivative.

Experimental Protocol:

In a glovebox, a pressure vessel is charged with (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid (1 equivalent) and a rhodium catalyst precursor such as [Rh(COD)₂]BF₄ (0.5-1 mol%) and a chiral phosphine ligand (e.g., a derivative of Me-BoPhoz or another suitable ligand, 0.55-1.1 mol%). The vessel is purged with argon, and degassed methanol is added. The mixture is then subjected to hydrogen gas (pressure may vary, typically 1-10 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). The solvent is removed under reduced pressure, and the crude product, N-acetyl-3,4-difluoro-L-phenylalanine, is purified by chromatography or recrystallization.

| Parameter | Value |

| Starting Material | (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid |

| Catalyst | Rhodium precursor with a chiral phosphine ligand |

| Solvent | Methanol |

| Hydrogen Pressure | 1-10 atm |

| Yield | Quantitative conversion is often achieved |

| Enantiomeric Excess (ee) | >94% (based on analogous reactions with similar substrates)[1] |

Deacetylation to 3,4-Difluoro-L-phenylalanine

The N-acetyl protecting group is removed to yield the free amino acid.

Experimental Protocol:

N-acetyl-3,4-difluoro-L-phenylalanine is dissolved in a mixture of water and a miscible organic solvent like ethanol. An aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6 M HCl), is added, and the mixture is heated to reflux for several hours until the deacetylation is complete (monitored by TLC). The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (around 5-6) with a base such as sodium hydroxide or ammonium hydroxide to precipitate the 3,4-difluoro-L-phenylalanine. The solid is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | N-acetyl-3,4-difluoro-L-phenylalanine |

| Key Reagents | Hydrochloric acid |

| Reaction Time | Several hours |

| Yield | Typically high |

| Product | 3,4-Difluoro-L-phenylalanine |

Boc Protection

The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

3,4-Difluoro-L-phenylalanine (1 equivalent) is dissolved in a mixture of dioxane and water. Sodium hydroxide (1 M aqueous solution) is added to adjust the pH to approximately 10-11. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in dioxane is added dropwise to the stirred solution while maintaining the pH with the sodium hydroxide solution. The reaction mixture is stirred at room temperature for several hours or overnight. After the reaction is complete, the dioxane is removed under reduced pressure. The aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O. The aqueous layer is then acidified to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate or citric acid. The product, this compound, precipitates as a white solid and is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product.

| Parameter | Value |

| Starting Material | 3,4-Difluoro-L-phenylalanine |

| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide |

| Solvent | Dioxane/Water |

| Reaction Time | Several hours to overnight |

| Yield | 78-87% (based on standard Boc protection protocols) |

| Purity | ≥ 98% (HPLC) |

Key Intermediate and Final Product Characterization

The structure and purity of the key intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | ¹H NMR, ¹³C NMR, GC-MS |

| (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid | C₁₁H₉F₂NO₃ | 241.19 | ¹H NMR, ¹³C NMR, LC-MS |

| N-acetyl-3,4-difluoro-L-phenylalanine | C₁₁H₁₁F₂NO₃ | 243.21 | ¹H NMR, ¹³C NMR, LC-MS, Chiral HPLC for ee determination |

| 3,4-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | 201.17 | ¹H NMR, ¹³C NMR, LC-MS |

| This compound | C₁₄H₁₇F₂NO₄ | 301.28 | ¹H NMR, ¹³C NMR, LC-MS, HPLC for purity |

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of chemical transformations, each building upon the previous step to construct the final molecule with the desired stereochemistry and protecting group.

Caption: Logical flow of the synthesis highlighting key transformations.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should note that while the provided protocols are based on well-established and analogous reactions, optimization of reaction conditions may be necessary to achieve the desired yields and purity in a specific laboratory setting.

References

An In-depth Technical Guide to the Structure and Conformation of Boc-3,4-difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-3,4-difluoro-L-phenylalanine (Boc-3,4-difluoro-L-phenylalanine), a synthetic amino acid derivative of significant interest in medicinal chemistry and peptide design. Due to the unique physicochemical properties imparted by the difluorinated phenyl ring, this compound serves as a valuable building block for creating peptides with enhanced metabolic stability, binding affinity, and altered conformational preferences. This document details its structure, conformational properties based on analogous compounds, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is an L-phenylalanine derivative featuring two fluorine atoms at the 3 and 4 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This protection is crucial for its use in stepwise peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 198474-90-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][2] |

| Molecular Weight | 301.29 g/mol | [1] |

| Appearance | White to light yellow solid/powder | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Purity (Typical) | ≥ 98% (by HPLC) | [1][2] |

Note: Some properties, such as melting point and optical rotation, are not consistently reported for the L-enantiomer in the public domain. Data for the D-enantiomer suggests a melting point in the range of 96-118°C.

Conformational Analysis

Direct experimental data from X-ray crystallography or solution-state NMR for this compound is not widely available. However, the conformational preferences can be inferred from computational studies and experimental data on structurally related fluorinated phenylalanine analogs.

The conformation of this compound is primarily determined by the rotational freedom around several key single bonds, described by dihedral angles:

-

Φ (phi) and Ψ (psi) : These backbone dihedral angles are restricted by the steric bulk of the Boc group and the side chain.

-

χ₁ (chi1) and χ₂ (chi2) : These side-chain dihedral angles dictate the orientation of the 3,4-difluorophenyl ring relative to the amino acid backbone.

The introduction of fluorine atoms onto the phenyl ring has significant conformational effects:

-

Electronic Effects : Fluorine is highly electronegative, which alters the electrostatic potential of the aromatic ring. This can influence intramolecular interactions, such as n-π* interactions between the backbone amides and the aromatic ring, and intermolecular interactions with binding partners.

-

Steric Effects : While fluorine has a relatively small van der Waals radius (similar to hydrogen), the C-F bond is longer than the C-H bond, which can lead to subtle steric constraints.

-

Gauche Effect : The presence of electronegative fluorine atoms can favor gauche conformations around the χ₁ dihedral angle due to hyperconjugative effects.

Computational studies on fluorinated phenylalanine analogs suggest that fluorination can modulate the energy landscape of different rotamers, potentially stabilizing conformations that are less populated in the non-fluorinated parent amino acid.[4][5][6] This conformational biasing is a key tool for designing peptides with specific secondary structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | ~7.0-7.3 ppm : Aromatic protons (complex multiplets due to H-H and H-F couplings). ~4.3 ppm : α-proton (multiplet). ~3.0 ppm : β-protons (diastereotopic, complex multiplets). ~1.4 ppm : Boc group protons (singlet, 9H). |

| ¹³C NMR | ~170-175 ppm : Carboxyl carbon. ~155 ppm : Boc carbonyl carbon. ~140-150 ppm : Aromatic carbons bonded to fluorine (large ¹JCF coupling). ~115-130 ppm : Other aromatic carbons (smaller ²JCF and ³JCF couplings). ~80 ppm : Boc quaternary carbon. ~55 ppm : α-carbon. ~37 ppm : β-carbon. ~28 ppm : Boc methyl carbons. |

| ¹⁹F NMR | Two distinct signals in the aromatic region, each exhibiting coupling to each other (JFF) and to neighboring protons (JHF). The precise chemical shifts are highly sensitive to the solvent and electronic environment.[7][8] |

Note: These are estimated values based on data for Boc-L-phenylalanine and other fluorinated aromatic compounds. Actual values may vary.

Experimental Protocols

Synthesis of this compound

The standard and most common method for the N-terminal protection of amino acids with a Boc group is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol: Boc Protection of 3,4-difluoro-L-phenylalanine

-

Dissolution : Dissolve 3,4-difluoro-L-phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide.

-

Reaction : Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring vigorously.

-

Stirring : Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Work-up :

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of potassium bisulfate (KHSO₄).

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which is often an oil or a solid.

Purification by Recrystallization

Crude this compound, which may be obtained as an oil, can be purified and solidified by recrystallization.

Protocol: Recrystallization

-

Dissolution : Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, diethyl ether).

-

Induce Crystallization : Slowly add a "poor" solvent (an anti-solvent, e.g., hexane, pentane) dropwise with stirring until the solution becomes persistently cloudy.

-

Clarification : Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Cooling : Allow the solution to cool slowly to room temperature, then place it in a refrigerator or an ice bath to maximize crystal formation.

-

Collection : Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Structural Analysis by X-ray Crystallography

To obtain definitive data on bond lengths, bond angles, and the solid-state conformation, single-crystal X-ray diffraction is the gold standard.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow single crystals of suitable size and quality using methods such as slow evaporation, vapor diffusion, or layering of a solution of the purified compound with an anti-solvent.

-

Data Collection : Mount a single crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen (typically 100 K). Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement : Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to yield precise atomic coordinates, bond lengths, angles, and thermal parameters.

Application in Peptide Synthesis

The primary application of this compound is its incorporation into peptides to modulate their properties. The Boc group is stable to the basic conditions used for peptide coupling but is readily removed by acid treatment (e.g., with trifluoroacetic acid, TFA), allowing for the stepwise elongation of a peptide chain.

Conclusion

This compound is a valuable synthetic amino acid for researchers in drug development and protein science. While direct, detailed structural and conformational data are sparse in the literature, a comprehensive understanding can be built from established principles of organic chemistry and the study of analogous fluorinated compounds. The protocols and data presented in this guide provide a foundational resource for the synthesis, purification, and application of this important molecule, enabling the rational design of novel peptides with enhanced biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fhi.mpg.de [fhi.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Physicochemical Characteristics of Difluorinated Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. Among these, difluorinated phenylalanine isomers are of particular interest due to their ability to fine-tune the physicochemical and biological properties of peptides and proteins. The introduction of two fluorine atoms onto the phenyl ring can profoundly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, thereby influencing its efficacy and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of various difluorinated phenylalanine isomers, details the experimental protocols for their determination, and visualizes relevant experimental workflows and biological pathways.

Core Physicochemical Properties

The precise positioning of the two fluorine atoms on the phenyl ring of phenylalanine gives rise to several isomers, each with a unique set of physicochemical properties. While extensive experimental data for every isomer is not always readily available, a combination of predicted and experimental values provides valuable insights for researchers.

Data Presentation: Physicochemical Properties of Difluorinated Phenylalanine Isomers

The following tables summarize the available quantitative data for various difluorinated phenylalanine isomers, alongside the parent compound, L-phenylalanine, for comparison. It is important to note that many of the available pKa and logP values are computationally predicted and should be considered as estimates.

Table 1: General and Predicted Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | - | - | 1.83, 9.13[1] |

| 2,4-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | 201.17 | 306.1 ± 42.0 | 1.379 ± 0.06 | 2.20 ± 0.15[2] |

| 2,5-Difluoro-D-phenylalanine | C₉H₉F₂NO₂ | 201.17 | 304.2 ± 42.0 | 1.379 ± 0.06 | 2.17 ± 0.15 |

| DL-2,6-Difluorophenylalanine | C₉H₉F₂NO₂ | 201.17 | 301.1 ± 42.0 | 1.379 | 2.20 ± 0.10[3] |

| 3,4-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | 201.17 | - | - | - |

| 3,5-Difluoro-L-phenylalanine | C₉H₉F₂NO₂ | 201.17 | - | - | - |

Note: Predicted values are sourced from chemical suppliers and databases and may vary. Experimental validation is recommended.

Table 2: Lipophilicity and Solubility Data

| Compound | Computed XLogP3 | Experimental logP | Aqueous Solubility |

| L-Phenylalanine | -1.5[1] | -1.38[1] | 26.4 g/L at 25°C[3] |

| 2,4-Difluoro-L-phenylalanine | - | - | Data not available |

| 2,5-Difluoro-D-phenylalanine | - | - | Data not available |

| Fmoc-2,6-Difluoro-L-Phenylalanine | 4.8[4] | - | Data not available |

| 3,4-Difluoro-D-phenylalanine | -1.8[5] | - | Data not available |

| 3,4-Difluoro-L-phenylalanine | -1.8[6] | - | Data not available |

| 3,5-Difluoro-L-phenylalanine | -1.2[7] | - | Data not available |

| Boc-3,5-difluoro-D-phenylalanine | 2.7[8] | - | Data not available |

Note: XLogP3 are computationally predicted values. The logP of protected amino acids (Fmoc, Boc) is significantly different from the free amino acid.

Experimental Protocols

Accurate determination of the physicochemical properties of difluorinated phenylalanine isomers is crucial for their effective application in research and development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by ¹⁹F NMR Spectroscopy

This method is particularly advantageous for fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to changes in the electronic environment upon protonation or deprotonation.

Materials:

-

Difluorinated phenylalanine isomer

-

Deuterated water (D₂O)

-

Standard acid (e.g., DCl) and base (e.g., NaOD) solutions of known concentration

-

NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Prepare a stock solution of the difluorinated phenylalanine isomer in D₂O.

-

Create a series of NMR samples with varying pD values by adding precise amounts of standard acid or base to aliquots of the stock solution.

-

Record the ¹⁹F NMR spectrum for each sample.

-

Measure the ¹⁹F chemical shift (δ) at each pD.

-

Plot the chemical shift (δ) as a function of pD.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit) to determine the pKa. The pKa is the pD at the inflection point of the titration curve.

Protocol 2: Determination of logP by the Shake-Flask Method with ¹⁹F NMR Detection

The shake-flask method is the gold standard for logP determination, and the use of ¹⁹F NMR for quantification is highly accurate for fluorinated compounds.[9]

Materials:

-

Difluorinated phenylalanine isomer

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

A suitable, fluorinated reference compound with a known logP value[9]

-

Volumetric flasks, pipettes, and separatory funnels

-

Vortex mixer

-

Centrifuge

-

NMR spectrometer with a fluorine probe

Procedure:

-

Prepare a stock solution of the difluorinated phenylalanine and the reference compound in a suitable solvent.

-

In a separatory funnel, combine a known volume of the stock solution with pre-saturated n-octanol and pre-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect aliquots from both the n-octanol and aqueous phases.

-

Record the ¹⁹F NMR spectrum for each aliquot.

-

Determine the ratio of the integrals of the difluorinated phenylalanine to the reference compound in both phases.

-

Calculate the logP value using the known logP of the reference compound and the measured integral ratios.[9]

Protocol 3: Determination of Aqueous Solubility

This protocol outlines a common method for determining the thermodynamic solubility of an amino acid in water.[10]

Materials:

-

Difluorinated phenylalanine isomer (solid)

-

Deionized water

-

Thermostated shaker or water bath

-

Microcentrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of the solid difluorinated phenylalanine to a known volume of deionized water in a sealed vial.

-

Equilibrate the suspension at a constant temperature (e.g., 25°C) in a shaker or water bath for an extended period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Prepare a series of standard solutions of the difluorinated phenylalanine of known concentrations.

-

Analyze the standard solutions and the supernatant aliquot by HPLC to determine the concentration of the dissolved compound.

-

The concentration of the supernatant corresponds to the aqueous solubility of the compound at that temperature.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel difluorinated phenylalanine analog.

Representative Signaling Pathway: Insulin Signaling

While a specific signaling pathway uniquely modulated by a difluorinated phenylalanine isomer is not yet well-defined in the literature, the insulin signaling pathway serves as an excellent example of a complex biological cascade that can be influenced by amino acid metabolism and its derivatives. Phenylalanine itself has been shown to impair insulin signaling.[11][12] The introduction of fluorine can alter the interaction of phenylalanine analogs with components of this pathway.

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31105-93-8 CAS MSDS (2,4-DIFLUORO-L-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. DL-2,6-DIFLUOROPHENYLALANINE | 32133-39-4 [amp.chemicalbook.com]

- 4. Fmoc-2,6-Difluoro-L-Phenylalanine | C24H19F2NO4 | CID 71304329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-3,4-difluoro-L-phenylalanine CAS number and identifiers

An In-Depth Technical Guide to Boc-3,4-difluoro-L-phenylalanine

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides and other molecular frameworks is a cornerstone of modern medicinal chemistry. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of parent molecules. This technical guide provides a comprehensive overview of N-Boc-3,4-difluoro-L-phenylalanine, a valuable building block in the synthesis of novel therapeutics.

Core Identifiers and Physicochemical Properties

This compound is a derivative of the natural amino acid L-phenylalanine, featuring two fluorine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.

| Identifier | Value |

| CAS Number | 198474-90-7[1] |

| Molecular Formula | C₁₄H₁₇F₂NO₄[1] |

| Molecular Weight | 301.3 g/mol [1][2] |

| Synonyms | Boc-L-Phe(3,4-DiF)-OH, Boc-3,4-difluoro-L-Phe-OH, Boc-Phe(3,4-DiF)-OH[1] |

| PubChem ID | 2756792[1][2] |

| MDL Number | MFCD00672518[1] |

| Physicochemical Property | Value |

| Purity | ≥ 98% (HPLC)[1] |

| Melting Point | 103-110 °C (for DL-isomer)[2] |

| Storage Conditions | 0-8°C[1] |

Synthesis of this compound

While various synthetic routes to fluorinated phenylalanines exist, a common approach involves the fluorination of a suitable precursor followed by Boc protection. The following is a generalized experimental protocol based on established chemical principles for the synthesis of related compounds.

Experimental Protocol: Synthesis

Materials:

-

3,4-Difluoro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH)

-

2N Potassium bisulfate (KHSO₄)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Methanol

-

Chloroform

Procedure:

-

Dissolution: In a round bottom flask, dissolve 3,4-difluoro-L-phenylalanine in 1,4-dioxane with vigorous stirring.

-

Basification: Add 1N NaOH solution to the mixture and continue stirring in an ice bath.

-

Boc Protection: Slowly add Boc anhydride to the reaction mixture.

-

Reaction: Allow the mixture to stir overnight at room temperature.

-

Acidification: Acidify the reaction mixture to a pH of 2-3 using a 2N KHSO₄ solution.

-

Extraction: Concentrate the mixture and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with a brine solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried solution and purify the product using silica gel column chromatography with a methanol/chloroform mobile phase.[3]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The Boc protection strategy is a well-established approach in SPPS.

Experimental Protocol: Boc-SPPS Cycle

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection: Remove the N-terminal Boc group from the peptide-resin by treating it with a solution of 50% TFA in DCM.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DCM or DMF.

-

Activation: In a separate vessel, pre-activate this compound with a coupling reagent like HBTU and DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate. Due to the nature of fluorinated amino acids, a longer coupling time or a second coupling step may be necessary.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into the phenylalanine side chain can significantly enhance the therapeutic potential of peptides. Fluorination can lead to increased metabolic stability, improved binding affinity, and altered receptor selectivity.[1]

Modulation of Biological Activity

Peptides containing fluorinated phenylalanines have shown promise in various therapeutic areas. For instance, the substitution of phenylalanine with fluorinated analogs in opioid peptides has been shown to enhance binding affinity for opioid receptors.[4] While specific data for 3,4-difluorophenylalanine-containing peptides is extensive, the following table provides a comparative example of the impact of fluorination on the anticancer activity of certain peptides.

| Peptide/Compound | Cell Line | IC₅₀ (µM) |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[5] |

| Temporin-1CEa | A375 (Melanoma) | 18.2[5] |

| HPRP-A1-TAT | Various Cancer Lines | <10[5] |

Signaling Pathway Modulation

Peptides containing modified amino acids often target cell surface receptors, such as G-protein coupled receptors (GPCRs). The binding of such a peptide can initiate an intracellular signaling cascade, leading to a physiological response.

Troubleshooting Peptide Synthesis

The incorporation of sterically hindered or electronically modified amino acids like this compound can sometimes lead to challenges in SPPS, such as incomplete coupling reactions. A logical approach to troubleshooting is essential for successful synthesis.

References

A Technical Guide to the Solubility and Stability of Boc-3,4-difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-3,4-difluoro-L-phenylalanine, with a specific focus on its solubility and stability. This information is critical for its effective application in peptide synthesis, drug design, and other areas of chemical and pharmaceutical research. The incorporation of fluorine atoms into the phenylalanine side chain can significantly enhance metabolic stability and binding affinity, making this compound a valuable building block for novel therapeutics.[1]

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the amino group, which is a cornerstone of modern peptide synthesis.[][3] This group is stable under neutral or basic conditions, providing orthogonality with other protecting groups.[][3]

| Property | Value | Source |

| CAS Number | 198474-90-7 | [4] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | Chem-Impex |

| Molecular Weight | 301.3 g/mol | Chem-Impex |

| Purity | ≥98% (HPLC) | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 96-118 °C (for D-isomer) | [5] |

| Storage Conditions | 0-8 °C | [4][5] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the general properties of Boc-protected amino acids and fluorinated compounds, a qualitative solubility profile can be inferred. Boc-protected amino acids are generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[3] The introduction of fluorine atoms tends to increase the lipophilicity of a molecule, which may enhance its solubility in nonpolar organic solvents.[6][7]

General Solubility of Boc-Amino Acids:

| Solvent Class | General Solubility |

| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | Generally Good |

| Chlorinated Solvents (e.g., DCM, Chloroform) | Generally Good |

| Ethers (e.g., THF, Diethyl ether) | Moderate to Good |

| Alcohols (e.g., Methanol, Ethanol) | Moderate |

| Water | Generally Poor |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Poor to Insoluble |

For a precise quantitative determination of solubility, a standardized experimental protocol is recommended.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of analytical grade solvents

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Caption: Workflow for determining compound solubility.

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as its use in multi-step syntheses.

General Stability Characteristics:

-

pH Stability: The Boc protecting group is known to be stable under basic and neutral conditions but is labile to acidic conditions.[][3] Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA).[3]

-

Light Sensitivity: As with many complex organic molecules, prolonged exposure to light should be avoided to prevent potential photodegradation.

Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various stress conditions, in line with pharmaceutical stability testing guidelines.[9][10][11]

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired buffers and solvents. For solid-state stability, weigh the compound into vials.

-

Stress Conditions:

-

pH: Store solutions at different pH values at a specified temperature.

-

Thermal: Store solid and solution samples at elevated temperatures (e.g., 40 °C, 60 °C).

-

Oxidative: Add an oxidizing agent to a solution of the compound.

-

Photostability: Expose solid or solution samples to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and detect any degradation products.

-

Data Evaluation: Determine the degradation rate and identify the degradation products to understand the stability profile.

Caption: Workflow for a forced degradation study.

Role in Peptide and Drug Development

The incorporation of 3,4-difluoro-L-phenylalanine into peptides can significantly alter their biological and pharmacological properties. The fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions.[6][7]

Caption: Benefits of incorporating 3,4-difluoro-L-phenylalanine into peptides.

References

- 1. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 9. japsonline.com [japsonline.com]

- 10. qbdgroup.com [qbdgroup.com]

- 11. qualityhub.com [qualityhub.com]

A Technical Guide to Boc-3,4-difluoro-L-phenylalanine: Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-3,4-difluoro-L-phenylalanine (Boc-3,4-difluoro-L-phenylalanine), a key fluorinated amino acid derivative utilized in modern pharmaceutical research and development. Its unique structural features offer significant advantages in the design of novel peptide-based therapeutics with enhanced pharmacological profiles.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including stoichiometric calculations for peptide synthesis and characterization by mass spectrometry.

| Property | Value |

| Molecular Formula | C₁₄H₁₇F₂NO₄ |

| Molecular Weight | 301.3 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥ 98% (HPLC) |

| Storage Conditions | 0-8°C |

Strategic Importance in Drug Development

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics. The incorporation of fluorine atoms onto the phenyl ring of phenylalanine imparts several beneficial properties to the resulting peptides, making it a valuable tool for medicinal chemists.

The strategic introduction of this non-canonical amino acid can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide drug candidates.[1]

-

Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic side chain, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors.[1]

-

Modulation of Conformation: The presence of fluorine can influence the local conformation of the peptide backbone, which can be leveraged to stabilize desired secondary structures required for biological activity.

These advantageous properties make this compound a key component in the development of novel therapeutics, particularly in oncology and neurology.[2]

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis. Researchers should adapt this protocol based on the specific peptide sequence and synthesis scale.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

-

Solvents (DMF, DCM, diethyl ether)

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (or this compound for its specific incorporation point) with a coupling reagent like HBTU and a base such as DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling may be necessary.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow for the application of this compound in a typical drug discovery pipeline.

Caption: Workflow of this compound in peptide drug discovery.

References

A Technical Guide to Boc-3,4-difluoro-L-phenylalanine for Researchers and Drug Development Professionals

An In-depth Review of the Commercial Availability, Synthesis, and Strategic Implementation of a Key Fluorinated Amino Acid in Peptide Drug Discovery

In the landscape of modern pharmaceutical research, the strategic incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance the physicochemical and biological properties of peptides. This technical guide focuses on Boc-3,4-difluoro-L-phenylalanine, a valuable building block in the synthesis of novel peptide drug candidates. Its unique difluorinated phenyl group can impart desirable characteristics such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences, making it a critical tool for medicinal chemists.[1][2][3] This document provides a comprehensive overview of its commercial availability, detailed protocols for its incorporation into peptides, and a discussion of its applications in drug discovery.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of chemical suppliers, catering to the needs of research and development laboratories. The purity of the compound is typically high, with most suppliers offering a minimum of 98% as determined by HPLC. The compound is generally supplied as a white to off-white powder and requires refrigerated storage to ensure its stability. Below is a comparative table of representative suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Chem-Impex | 07621 | ≥98% (HPLC) | 1g, 5g, 25g | 198474-90-7 |

| United States Biological | 235950 | 98+% (HPLC) | 1g, 5g, 25g | 198474-90-7[4] |

| TCI Chemicals | B3836 | >98.0% (HPLC) | 1g, 5g | 198474-90-7 |

Note: Pricing information has been omitted as it is subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [2] |

| Molecular Weight | 301.29 g/mol | [2][5] |

| Appearance | White to off-white powder | |

| Storage Temperature | 0-8°C | [2][6] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is most commonly achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the manual synthesis of a peptide containing this modified amino acid.

Materials:

-

This compound

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, or DCC)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin. For Merrifield resin, this is often achieved via the cesium salt method to minimize racemization.

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.[7]

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.

-

Wash the resin with DCM to remove excess DIEA.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (4-6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling reaction can be monitored using the Kaiser test.

-

-

Washing: After the coupling is complete, wash the resin sequentially with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, dry the resin under vacuum.

-

Treat the resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by filtration or centrifugation.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Applications in Drug Discovery

The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly impact the properties of a peptide. The electron-withdrawing nature of fluorine can alter the pKa of the aromatic ring, influence electrostatic interactions, and enhance metabolic stability by blocking sites of enzymatic degradation.[3] These modifications can lead to peptides with improved pharmacokinetic profiles and enhanced binding affinities for their biological targets.

Peptides containing 3,4-difluorophenylalanine have been explored in the development of novel therapeutics for a variety of diseases. The altered electronic and conformational properties of the amino acid can be leveraged to fine-tune the selectivity and potency of peptide-based drugs.

Workflow for Peptide Synthesis using this compound

The following diagram illustrates the general workflow for the incorporation of this compound into a peptide using solid-phase peptide synthesis.

Caption: General workflow for Boc solid-phase peptide synthesis.

This guide provides a foundational understanding of the commercial availability and synthetic application of this compound for researchers and professionals in the field of drug development. The strategic use of this and other fluorinated amino acids will continue to be a valuable approach in the design of next-generation peptide therapeutics.

References

role of fluorine in amino acid side chains

An In-depth Technical Guide to the Role of Fluorine in Amino Acid Side Chains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acid side chains has emerged as a transformative tool in protein engineering and drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulation of peptide and protein characteristics. This guide provides a comprehensive technical overview of the effects of amino acid fluorination on key molecular properties, protein structure, and biological function. It details the quantitative impact on physicochemical parameters, provides explicit experimental protocols for synthesis and analysis, and visualizes key workflows and concepts to empower researchers in leveraging this powerful chemical modification.

Physicochemical Consequences of Side Chain Fluorination

The introduction of fluorine into an amino acid side chain instigates a cascade of effects stemming from its fundamental electronic properties. Understanding these primary and secondary effects is critical for the rational design of fluorinated biomolecules.

Primary Effects: Electronegativity and Polarity

Fluorine is the most electronegative element, leading to a highly polarized C-F bond with a significant bond dipole moment. This powerful inductive effect withdraws electron density from the surrounding chemical architecture.[1] This can alter the nature of non-covalent interactions; for instance, a fluorinated aromatic ring can engage in favorable dipole-dipole or cation-π interactions within a hydrophobic binding pocket, enhancing binding affinity.[2]

Secondary Effects: pKa, Hydrophobicity, and Conformation

The primary electronic perturbations lead to significant changes in key biophysical parameters:

-

pKa Modulation : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][3] For example, the pKa of the phenolic hydroxyl group in tyrosine is substantially reduced upon fluorination. This effect can be harnessed to alter the charge state of a residue at a given pH, influencing electrostatic interactions and enzyme mechanisms.

-

Hydrophobicity : The effect of fluorination on hydrophobicity is complex and not merely a function of the number of fluorine atoms.[4][5][6] While highly fluorinated side chains, such as hexafluoroleucine, are generally more hydrophobic than their hydrocarbon counterparts, partially fluorinated chains can be more hydrophilic.[6][7] This is due to a competition between the increased surface area and the polarity of the C-F bonds, as well as conformational changes that can alter the hydration of the peptide backbone.[4][6]

-

Conformational Control : Fluorination can impose specific conformational preferences on the amino acid side chain through steric and electrostatic interactions (e.g., the gauche effect).[2] This can influence the local secondary structure, with studies suggesting that highly fluorinated amino acids tend to favor β-sheet structures over α-helices.[8]

The logical relationship between these properties is visualized below.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of fluorination on amino acid and protein properties.

Table 1: Effect of Fluorination on Side Chain pKa

| Amino Acid | pKa (Side Chain) | Reference |

| Tyrosine | 10.1 | |

| 3-Fluoro-L-tyrosine | 8.81 | [7] |

| 3,5-Difluoro-L-tyrosine | 7.45 | [7] |

| Aspartic Acid | 3.65 | |

| Glutamic Acid | 4.25 | |

| 4-CF₃-Proline | 2.2 pKa reduction vs Pro | [9] |

Table 2: Effect of Fluorination on Hydrophobicity (Calculated Change in Hydration Free Energy)

| Amino Acid Pair | ΔΔG_Hyd (kcal/mol)¹ | Interpretation | Reference |

| Ala → TfaAla (CF₃) | +1.7 | More Hydrophobic | [6] |

| Val → Tfv (CF₃) | +0.6 | More Hydrophobic | [6] |

| Leu → Tfl (CF₃) | +1.0 | More Hydrophobic | [6] |

| Leu → Hfl (2x CF₃) | +2.0 | Significantly More Hydrophobic | [6] |

| Ala → MfaAla (CH₂F) | -1.5 | More Hydrophilic | [6] |

| ¹ A positive ΔΔG_Hyd indicates that the fluorinated analog is more hydrophobic (less favorable to be hydrated) than its parent amino acid. |

Table 3: Effect of Fluorination on Protein Thermal Stability (Tm)

| Protein System | Mutation | Tm (°C) | ΔTm (°C) | Reference |

| Coiled-coil A1 | Wild-Type (Leucine) | 55 | - | [10] |

| Coiled-coil A1 | (2S,4S)-Trifluoroleucine | 65 | +10 | [10] |

| Coiled-coil A1 | (2S,4R)-Trifluoroleucine | 65 | +10 | [10] |

| Heterodimeric Coiled-Coil | Wild-Type (Leucine) | 77.2 | - | [11] |

| Heterodimeric Coiled-Coil | Hexafluoroleucine | >80 | >+2.8 | [11] |

Table 4: Effect of Fluorination on Peptide-Receptor Binding Affinity

| Peptide System | Ligand | Receptor | K_D (nM) | Reference |

| Biphalin Analog | Phenylalanine (Phe) at 4,4' | μ-opioid | 0.44 | [12] |

| Biphalin Analog | 4-Fluoro-Phe (4-F-Phe) at 4,4' | μ-opioid | 0.21 | [12] |

| Biphalin Analog | Phenylalanine (Phe) at 4,4' | δ-opioid | 1.01 | [12] |

| Biphalin Analog | 4-Fluoro-Phe (4-F-Phe) at 4,4' | δ-opioid | 0.12 | [12] |

Applications in Research and Drug Development

Enhancing Protein and Peptide Stability

One of the most widely exploited benefits of fluorination is the enhancement of protein stability. The substitution of hydrophobic core residues with highly fluorinated analogs like hexafluoroleucine can significantly increase a protein's resistance to thermal and chemical denaturation.[1][11][13] This "fluoro-stabilization" effect is attributed to the increased hydrophobicity of the side chain, which strengthens the hydrophobic effect—the primary driving force for protein folding.[7] This strategy is invaluable for creating more robust enzymes for industrial applications and for increasing the shelf-life of therapeutic proteins.

Modulating Binding Affinity and Specificity

Fluorination provides a powerful tool to fine-tune ligand-receptor interactions. As shown in Table 4, replacing phenylalanine with 4-fluorophenylalanine in the opioid peptide biphalin results in a significant increase in binding affinity for both μ- and δ-opioid receptors.[12] This enhancement can arise from favorable electrostatic interactions between the polarized C-F bond and the receptor binding pocket. This approach is central to modern medicinal chemistry for optimizing the potency of peptide-based drugs.[14][15] The conceptual workflow for this application is shown below.

¹⁹F NMR Spectroscopy as a Structural Probe

Because fluorine is absent in biological systems, the ¹⁹F nucleus serves as an exceptionally sensitive and background-free NMR probe.[6][10] Incorporating a fluorinated amino acid at a specific site allows researchers to study protein structure, dynamics, and interactions with other molecules.[2] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing detailed information about conformational changes upon ligand binding or protein folding, even in large proteins or complex cellular environments (in-cell NMR).[12][16]

Key Experimental Protocols

Protocol: Synthesis of a Peptide with 4-Fluorophenylalanine via Manual SPPS

This protocol describes the manual solid-phase peptide synthesis of a generic peptide on Rink Amide resin using Fmoc chemistry.

1. Resin Preparation:

-

Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a deep blue color).[4]

3. Amino Acid Coupling (Standard and Fluorinated):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.

-

Add an activator base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-fluoro-L-phenylalanine, a longer coupling time (2-4 hours) may be beneficial.[5]

-

After coupling, drain the solution and wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to confirm complete coupling (a negative test result is yellow/colorless). If incomplete, repeat the coupling step.

4. Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: Handle TFA in a fume hood with appropriate PPE.

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution away from the resin beads into a collection tube.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

6. Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.[4][5]

The workflow for this process is visualized below.

Protocol: Biosynthetic Incorporation of 5,5,5-Trifluoroleucine in E. coli

This protocol describes the general method for incorporating a fluorinated amino acid into a recombinantly expressed protein using an E. coli strain auxotrophic for the corresponding natural amino acid.

1. Strain and Plasmid Preparation:

-

Use an E. coli host strain that is auxotrophic for leucine (e.g., unable to synthesize its own leucine).

-

Transform this strain with an expression plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

2. Culture Growth (Initial Phase):

-

Inoculate a starter culture in a rich medium (e.g., LB broth) containing the appropriate antibiotic and grow overnight at 37°C.

-